molecular formula C14H11BrN2O3 B5773362 N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide

N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide

Cat. No.: B5773362
M. Wt: 335.15 g/mol
InChI Key: GITQHLLWVDAREL-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It is a member of the furan-2-carboxamide family of compounds, which have been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. BRD0705 has been studied extensively for its mechanism of action and its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide involves its inhibition of the bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has been found to have anti-inflammatory and anti-cancer effects. This compound specifically targets the BRD4 protein, which has been found to play a critical role in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide in lab experiments is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression. Additionally, it has been found to exhibit low toxicity in vitro, making it a safe and effective research tool. However, one limitation of using this compound is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research involving N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide. One area of interest is its potential use in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to determine its effectiveness in the treatment of other inflammatory diseases. Finally, the development of more potent BRD4 inhibitors could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide involves several steps, including the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. This is then reacted with N-(2-aminophenyl) acetamide to form this compound. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis. It has also been found to have anti-cancer properties, with studies showing its potential use in the treatment of various types of cancer, including breast cancer and lung cancer.

Properties

IUPAC Name

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-12-7-6-11(20-12)14(19)17-10(13(16)18)8-9-4-2-1-3-5-9/h1-8H,(H2,16,18)(H,17,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITQHLLWVDAREL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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